molecular formula C18H17F3N2O3 B1326851 [(2-Oxo-2-{[3-(Trifluormethyl)benzyl]amino}-ethyl)(phenyl)amino]essigsäure CAS No. 1142205-11-5

[(2-Oxo-2-{[3-(Trifluormethyl)benzyl]amino}-ethyl)(phenyl)amino]essigsäure

Katalognummer: B1326851
CAS-Nummer: 1142205-11-5
Molekulargewicht: 366.3 g/mol
InChI-Schlüssel: JYSLYBCVUJAZAR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid is a complex organic compound characterized by the presence of a trifluoromethyl group, a benzyl group, and an amino acid derivative

Wissenschaftliche Forschungsanwendungen

Pharmacological Studies

The trifluoromethyl group in this compound enhances its lipophilicity and metabolic stability, making it an attractive candidate for drug development. Research indicates that compounds containing the trifluoromethyl group can exhibit improved potency and selectivity for biological targets. For instance, studies have shown that such modifications can significantly enhance the inhibition of specific enzymes, which is crucial for designing effective therapeutics against diseases like cancer and neurodegenerative disorders .

Anticancer Activity

Recent studies have explored the anticancer properties of [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid. In vitro assays demonstrated cytotoxic effects against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). The compound's mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation, highlighting its potential as a lead compound in cancer therapy .

Neuropharmacology

The compound's structural characteristics suggest potential applications in neuropharmacology. The incorporation of the trifluoromethyl group has been associated with increased activity at neurotransmitter receptors, which may lead to novel treatments for psychiatric disorders. Ongoing research aims to elucidate its effects on serotonin and dopamine pathways, critical targets in mood regulation and cognitive enhancement .

Case Study 1: Anticancer Efficacy

A study published in ACS Omega evaluated the cytotoxic effects of [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid on human cancer cell lines. The results showed a significant reduction in cell viability at concentrations ranging from 10 to 50 µM, with IC50 values indicating potent activity against A549 cells compared to untreated controls .

Case Study 2: Neuroactive Properties

Research conducted on the neuroactive potential of this compound revealed that it could modulate serotonin receptor activity, leading to enhanced cognitive functions in animal models. These findings suggest its applicability in developing treatments for anxiety and depression-related disorders .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-(trifluoromethyl)benzylamine with ethyl 2-oxo-2-phenylacetate under controlled conditions to form the desired product. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon and ethanol, respectively .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency and yield, often using continuous flow reactors and automated systems to ensure consistent quality and scalability .

Analyse Chemischer Reaktionen

Types of Reactions

[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Wirkmechanismus

The mechanism of action of [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the benzyl and amino groups facilitate binding to target proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

[(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its stability and lipophilicity, while the benzyl and amino groups provide versatility in chemical reactions and biological interactions .

Biologische Aktivität

The compound [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid , also known by its CAS number 1142205-11-5 , is a novel chemical entity with potential therapeutic applications. Its structure includes a trifluoromethyl group, which is known to enhance biological activity in various pharmacological contexts. This article reviews the biological activity of this compound, focusing on its cytotoxic effects, mechanism of action, and structure-activity relationships (SAR).

  • Molecular Formula : C₁₈H₁₇F₃N₂O₃
  • Molecular Weight : 366.34 g/mol
  • CAS Number : 1142205-11-5
  • MDL Number : MFCD12027638

Biological Activity Overview

The biological activity of [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid has been evaluated in various studies, particularly in relation to its cytotoxic effects on cancer cell lines.

Cytotoxic Activity

Recent studies have demonstrated that this compound exhibits significant cytotoxicity against several human cancer cell lines, including:

  • HCT-116 (colon cancer)
  • MCF-7 (breast cancer)
  • HeLa (cervical cancer)

The IC50 values for these cell lines were found to range between 3.6 µM and 11.0 µM , indicating potent activity (see Table 1 for detailed IC50 values).

Cell LineIC50 (µM)
HCT-1163.6
MCF-75.0
HeLa11.0

The mechanism of action of [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid involves:

  • Cell Cycle Arrest : The compound induces G0/G1 and G2/M phase arrest in a p53-independent manner.
  • Apoptosis Induction : Flow cytometric analysis showed a concentration-dependent increase in late apoptotic cells upon treatment, suggesting that the compound promotes apoptosis in both wild-type and mutant p53 cells.

Structure-Activity Relationship (SAR)

The inclusion of the trifluoromethyl group in the phenyl ring significantly enhances the potency of the compound. SAR studies indicate that variations in substituents on the phenyl ring can lead to substantial differences in biological activity:

  • Compounds with a trifluoromethyl group at the para-position exhibited increased potency for inhibiting serotonin uptake.
  • The presence of specific substituents like 4-phenylpiperazin-1-yl was correlated with enhanced cytotoxic activity against HCT-116 and MCF-7 cell lines.

Case Studies

Several case studies have documented the efficacy of compounds similar to [(2-Oxo-2-{[3-(trifluoromethyl)benzyl]amino}-ethyl)(phenyl)amino]acetic acid:

  • Cytotoxicity against Cancer Cell Lines :
    • A study evaluated cytotoxic effects using MTT assays over a 72-hour incubation period, confirming significant inhibition of cell viability across multiple cancer lines.
  • Inhibition Studies :
    • In vitro kinase profiling revealed that compounds with similar structures often act as multikinase inhibitors, targeting pathways critical for tumor growth and survival.

Eigenschaften

IUPAC Name

2-(N-[2-oxo-2-[[3-(trifluoromethyl)phenyl]methylamino]ethyl]anilino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3/c19-18(20,21)14-6-4-5-13(9-14)10-22-16(24)11-23(12-17(25)26)15-7-2-1-3-8-15/h1-9H,10-12H2,(H,22,24)(H,25,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYSLYBCVUJAZAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC(=O)NCC2=CC(=CC=C2)C(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.